molecular formula C13H17NO2 B11887152 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B11887152
M. Wt: 219.28 g/mol
InChI Key: CYALGXBDAAHLKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline-4-carboxylic acids. One common method is the reduction of 2-alkyl-quinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline medium. This reaction is stereoselective, yielding individual cis isomers . Other methods include catalytic hydrogenation with platinum catalysts, reduction with tin in hydrochloric acid, and reduction with zinc in formic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: As mentioned earlier, the reduction of quinoline-4-carboxylic acids is a key step in its synthesis.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Raney nickel, platinum catalysts, tin in hydrochloric acid, and zinc in formic acid are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different functional groups attached to the nitrogen atom or the aromatic ring .

Scientific Research Applications

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of tetrahydroquinoline have shown promise as therapeutic agents.

    Industry: The compound can be used in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
  • 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Uniqueness

2-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the isopropyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-propan-2-yl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-8(2)12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-6,8,10,12,14H,7H2,1-2H3,(H,15,16)

InChI Key

CYALGXBDAAHLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

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